N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride - 181936-98-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride

Catalog Number: EVT-398205
CAS Number: 181936-98-1
Molecular Formula: C22H28ClN3O3S
Molecular Weight: 450.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KC 12291 Hydrochloride is a synthetic compound specifically designed for cardiovascular research. [] It is classified as a voltage-gated sodium channel (VGSC) blocker with distinct properties compared to traditional blockers like local anesthetics or antiarrhythmics. [] While its chemical structure has not been extensively elaborated on in the provided literature, its primary role in scientific research is to investigate the role of VGSCs in cardiac ischemia and explore its potential as a cardioprotective agent. [] Notably, KC 12291 Hydrochloride exhibits a unique mechanism of action targeting the sustained component of the sodium current, setting it apart from conventional VGSC blockers. []

Mechanism of Action

KC 12291 Hydrochloride acts as an atypical blocker of voltage-gated sodium channels (VGSCs), primarily by inhibiting the sustained (or late) component of the sodium current (INaL). [, ] This mechanism distinguishes it from conventional VGSC blockers that primarily target the peak sodium current.

  • Sustained Sodium Current Blockade: In ischemic conditions, VGSCs may fail to fully inactivate, leading to an increased sustained sodium current. This contributes to intracellular sodium overload, a key factor in the development of ischemia-related damage. [, ]
  • Reduced Sodium Overload: KC 12291 Hydrochloride's potent inhibition of the sustained sodium current effectively reduces sodium influx into cardiomyocytes during ischemia, mitigating intracellular sodium overload and its detrimental consequences. [, ]
Applications
  • Cardiac Ischemia Models: KC 12291 Hydrochloride is employed in both in vitro and in vivo studies to induce cardiac ischemia. Studies using isolated atria and Langendorff-perfused hearts have demonstrated its ability to inhibit diastolic contracture, reduce ischemic sodium loading, and preserve cardiac energy status. []
  • Evaluation of Anti-ischemic Properties: The compound's efficacy in protecting the heart from ischemic damage is evaluated by measuring various parameters such as diastolic tension, sodium influx, and cardiac energy status. [, ]
  • Investigation of Voltage-Gated Sodium Channels: KC 12291 Hydrochloride serves as a valuable tool to study the role of VGSCs, particularly the sustained sodium current, in the development and progression of cardiac ischemia. [, ]

Ranolazine

  • Relevance: Ranolazine, like KC 12291, acts as a late sodium current blocker in cardiac cells []. This shared mechanism suggests structural similarities and places them in the same pharmacological category, despite potentially differing binding sites or affinities. Both compounds exhibit anti-ischemic properties, likely due to their ability to modulate sodium channel function.

Ivabradine

  • Relevance: While Ivabradine's mechanism of action differs from KC 12291, both are explored for their cardioprotective effects in the context of ischemia []. The research suggests that KC 12291, as a late sodium current blocker, may offer advantages over Ivabradine by directly targeting ischemic mechanisms in cardiac myocytes.

Local Anesthetics (e.g., Lidocaine)

  • Relevance: KC 12291's sodium channel blocking activity is described as distinct from conventional blockers like local anesthetics []. The research highlights that KC 12291 preferentially inhibits the sustained component of the sodium current, while traditional local anesthetics might have a more pronounced effect on peak current. This difference underscores KC 12291's potential for cardioprotective effects with a reduced risk of unwanted effects on cardiac conduction.
  • Relevance: KC 12291 is distinguished from conventional Class I antiarrhythmics due to its unique effect on cardiac sodium channels, particularly its potent inhibition of the sustained sodium current []. This distinction indicates that KC 12291's anti-ischemic properties stem from a mechanism not typically associated with classical Class I antiarrhythmics, which might have limited cardioprotective efficacy.

3,4-dihydro-N-[(2S)-3-[(2-methoxyphenyl)thio]-2-methylpropyl]-2H-(3R)-1,5-benzoxathiepin-3-amine (F 15845)

  • Compound Description: This compound, designated F 15845, represents the first discovered selective, potent, and voltage-dependent inhibitor of the late sodium current mediated by the cardiac sodium channel NaV1.5 [].
  • Relevance: The identification of F 15845 directly stems from research on KC 12291 and its inhibition of the late sodium current. The study describes F 15845 as being derived from a "novel family of 3-amino-1,5-benzoxathiepine derivatives" [], suggesting a structural kinship with KC 12291. Both compounds exhibit potent anti-ischemic effects in experimental models.

Properties

CAS Number

181936-98-1

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride

Molecular Formula

C22H28ClN3O3S

Molecular Weight

450.0 g/mol

InChI

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H

InChI Key

KIJPRQYBNQKUAU-UHFFFAOYSA-N

SMILES

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl

Synonyms

N-(3,4-dimethoxyphenethyl)-N-methyl-3-((5-phenyl-1,2,4-thiadiazol-3-yl)oxy)propan-1-amine hydrochloride

Canonical SMILES

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.